molecular formula C9H10N2O4 B3149200 Methyl 4-amino-3-methyl-5-nitrobenzoate CAS No. 668276-44-6

Methyl 4-amino-3-methyl-5-nitrobenzoate

Cat. No.: B3149200
CAS No.: 668276-44-6
M. Wt: 210.19 g/mol
InChI Key: DCBDOCUUDHFUSW-UHFFFAOYSA-N
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Description

Contextualizing Substituted Benzoate (B1203000) Esters within Organic Synthesis

Substituted benzoate esters are a cornerstone of organic synthesis, serving as readily available intermediates and key structural motifs in a multitude of applications. The benzene (B151609) ring provides a stable scaffold that can be functionalized with a variety of substituents, each imparting unique electronic and steric properties to the molecule. The ester functionality itself is a versatile handle for a range of chemical transformations, including hydrolysis, amidation, reduction, and transesterification. These reactions allow for the conversion of the ester into other important functional groups, making benzoate esters valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. The specific nature and position of the substituents on the aromatic ring dictate the reactivity of the ester and the benzene core, enabling chemists to fine-tune the molecule's properties for a desired application.

Significance of Methyl 4-amino-3-methyl-5-nitrobenzoate as a Complex Organic Building Block

This compound stands out as a particularly valuable and complex organic building block due to the unique arrangement of its functional groups. The presence of an electron-donating amino group, an electron-withdrawing nitro group, and a methyl group on the same aromatic ring, in addition to the methyl ester, creates a highly activated and electronically differentiated scaffold. This polyfunctional nature allows for a high degree of chemo- and regioselectivity in subsequent chemical transformations.

The strategic placement of these groups makes this compound an important intermediate in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients. For instance, it is a key precursor in the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, which is an important intermediate in the production of the antihypertensive drug Telmisartan. chemicalbook.comresearchgate.net The synthesis of this intermediate highlights the utility of the starting nitro-amino ester in building up molecular complexity.

Scope and Research Trajectories of Nitro-Amino Functionalized Arenes

Nitro-amino functionalized arenes, as a class of compounds, are of significant interest in medicinal chemistry and materials science. rsc.org The nitro group is a versatile functional group that can be readily reduced to an amino group, which in turn can be further functionalized. This nitro-to-amino transformation is a powerful tool in the synthesis of a wide variety of compounds. acs.org

Current research is focused on developing new and more efficient methods for the synthesis of these polyfunctionalized aromatic compounds. rsc.org There is also a growing interest in exploring their applications in the development of new therapeutic agents. For example, nitroaromatic compounds are being investigated for their potential as hypoxia-activated prodrugs for cancer therapy, where the low-oxygen environment of tumors triggers the reduction of the nitro group to a cytotoxic species. nih.gov Furthermore, the unique electronic properties of nitro-amino arenes make them attractive candidates for the development of new materials with interesting optical and electronic properties. The future of this field lies in the design and synthesis of novel nitro-amino functionalized arenes with tailored properties for specific applications, as well as in the development of more sustainable and environmentally friendly synthetic methods. frontiersin.org

Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundMethyl 4-amino-3-nitrobenzoateMethyl 4-(benzylamino)-3-nitrobenzoate
Molecular Formula C₉H₁₀N₂O₄C₈H₈N₂O₄C₁₅H₁₄N₂O₄
Molecular Weight 210.19 g/mol 196.16 g/mol 286.28 g/mol
Melting Point Not available204-206 °C chemicalbook.com163 °C chemicalbook.com
Boiling Point Not available392.8±22.0 °C (Predicted) chemicalbook.com453.3±40.0 °C (Predicted) chemicalbook.com
Appearance ---
Solubility The methyl ester moiety enhances solubility in non-polar solvents. thermofisher.com--

Note: Data for this compound is limited. Data for structurally similar compounds is provided for comparison.

Spectroscopic Data of a Related Compound: Methyl 3-nitrobenzoate

Spectroscopy Data for Methyl 3-nitrobenzoate
¹H NMR (CDCl₃, 200 MHz) δ 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H) rsc.org
¹³C NMR (CDCl₃, 50 MHz) 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 rsc.org

The presence of the additional amino and methyl groups in this compound would lead to characteristic shifts and signals in its NMR spectra.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBDOCUUDHFUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280204
Record name Methyl 4-amino-3-methyl-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668276-44-6
Record name Methyl 4-amino-3-methyl-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668276-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Crystallographic Characterization of Methyl 4 Amino 3 Methyl 5 Nitrobenzoate and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a non-destructive window into the molecular world, allowing for detailed structural elucidation and functional group identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For Methyl 4-amino-3-methyl-5-nitrobenzoate, the chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating amino and methyl groups, and the electron-withdrawing nitro and methyl ester groups.

Analysis of analogues like methyl benzoate (B1203000) and methyl 3-nitrobenzoate shows that electron-withdrawing groups deshield the aromatic protons, shifting their signals downfield. aiinmr.com Conversely, electron-donating groups provide shielding. In this compound, the two aromatic protons are singlets due to their isolation from adjacent protons. The protons of the methyl and methoxy (B1213986) groups also appear as distinct singlets.

The ¹³C NMR spectrum of analogues reveals that carbons attached to electron-withdrawing groups, like the carbonyl and nitro-substituted carbons, resonate at lower fields. aiinmr.com The symmetry in some analogues, like methyl benzoate, results in fewer than expected signals, whereas the lack of symmetry in this compound would result in distinct signals for each carbon atom. aiinmr.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound based on Analogues

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹HAromatic-H~8.0 - 8.5SingletThe two aromatic protons are chemically distinct and appear as separate singlets. Their exact position is influenced by the strong withdrawing effect of the nitro group and the donating effect of the amino group.
¹H-OCH₃~3.9SingletTypical range for methyl ester protons.
¹H-NH₂~4.0 - 6.0Broad SingletChemical shift can vary depending on solvent and concentration.
¹HRing -CH₃~2.2 - 2.5SingletTypical range for a methyl group attached to an aromatic ring.
¹³CC=O~165SingletDownfield shift due to the electronegative oxygen atoms. aiinmr.com
¹³CAromatic C-NH₂~145-150SingletInfluenced by the electron-donating amino group.
¹³CAromatic C-NO₂~148-152SingletInfluenced by the strong electron-withdrawing nitro group. aiinmr.com
¹³CAromatic C-H~120-135SingletThe two C-H carbons will have distinct chemical shifts.
¹³CAromatic C-CH₃~125-135Singlet
¹³CAromatic C-COOCH₃~130-135Singlet
¹³C-OCH₃~52-53SingletConsistent with methyl ester carbons. aiinmr.com
¹³CRing -CH₃~15-20Singlet

Infrared (IR) spectroscopy is instrumental in identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the spectrum is expected to show distinct peaks corresponding to its primary functional moieties.

Analysis of related compounds such as methyl m-nitrobenzoate and 4-methyl-3-nitrobenzoic acid provides a basis for assigning these vibrational modes. sciencing.comresearchgate.net The key absorptions include the N-H stretching of the amino group, the asymmetric and symmetric stretches of the nitro group, the C=O stretch of the ester, and various C-H and aromatic C=C vibrations.

Table 2: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference/Notes
Amino (-NH₂)N-H Stretch3300 - 3500Typically appears as two bands for a primary amine.
Methyl (-CH₃)C-H Stretch2800 - 2950Characteristic aliphatic C-H stretching. sciencing.com
Ester (-COOCH₃)C=O Stretch1735 - 1750Strong absorption typical for esters. sciencing.com
Aromatic RingC=C Stretch~1600 and ~1475Aromatic ring breathing modes. sciencing.com
Nitro (-NO₂)Asymmetric Stretch1490 - 1550Strong, characteristic absorption for nitro groups. sciencing.comresearchgate.net
Nitro (-NO₂)Symmetric Stretch1315 - 1355Strong, characteristic absorption for nitro groups. sciencing.comresearchgate.net
Ester (-COOCH₃)C-O Stretch1160 - 1210Stretching vibration of the ester C-O bond. sciencing.com

Mass spectrometry (MS) provides critical information on the molecular weight and structural composition of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 210.19 g/mol . nih.gov

In the mass spectrometer, the molecule is ionized to form a molecular ion (M+), which then breaks down into smaller, characteristic fragment ions. The fragmentation of aromatic compounds is often influenced by the stability of the resulting ions and neutral fragments. chemguide.co.uk For this compound, key fragmentation pathways would likely involve the cleavage of the ester and nitro groups.

Common Fragmentation Pathways:

Loss of a methoxy radical (-•OCH₃): This α-cleavage next to the carbonyl group would result in a fragment ion with an m/z value of M-31 (179).

Loss of the methoxycarbonyl radical (-•COOCH₃): Cleavage of the entire ester group would lead to a fragment at m/z M-59 (151).

Cleavage related to the nitro group: Fragmentation may involve the loss of a nitro radical (-•NO₂) to give a fragment at m/z M-46 (164) or the loss of nitric oxide (-NO) to yield a fragment at m/z M-30 (180).

α-Cleavage of the amine: The presence of the primary amine group can lead to cleavage at the alpha C-C bond, although this is more common in aliphatic amines. libretexts.org

The relative abundance of these fragments helps to confirm the structure of the parent molecule.

Solid-State Structural Analysis through Crystallography

Crystallography, particularly X-ray diffraction, allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and the nature of intermolecular forces that govern crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of its close analogue, Methyl 4-amino-3-methylbenzoate (which lacks the 5-nitro group), provides significant insight into the likely crystal packing. researchgate.net The crystallographic data for this analogue shows a monoclinic crystal system, which is common for such aromatic compounds. researchgate.net The presence of the additional nitro group in the target compound would be expected to influence the unit cell dimensions and intermolecular packing due to its strong hydrogen bond accepting capability and dipole moment. researchgate.net

Table 3: Crystallographic Data for the Analogue Methyl 4-amino-3-methylbenzoate

Parameter Value
Chemical FormulaC₉H₁₁NO₂
Molecular Weight165.19
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)7.5670 (15)
b (Å)6.1080 (12)
c (Å)18.127 (4)
β (°)98.14 (3)
Volume (ų)829.4 (3)
Z4

Data sourced from a study on Methyl 4-amino-3-methylbenzoate. researchgate.net

The arrangement of molecules in a crystal is dictated by a network of non-covalent intermolecular interactions, with hydrogen bonds often playing a dominant role. rsc.orgnih.gov In the crystal structure of the analogue Methyl 4-amino-3-methylbenzoate, intermolecular N-H···O hydrogen bonds are a key feature. researchgate.net These bonds link the amino group of one molecule to the carbonyl oxygen of an adjacent molecule, forming chains that extend along the c-axis. researchgate.net

For this compound, the presence of the nitro group introduces additional, strong hydrogen bond acceptors. This would likely lead to a more complex and robust hydrogen-bonding network. The possible interactions stabilizing the crystal lattice include:

N-H···O=C Bonds: Similar to the analogue, hydrogen bonds between the amino group and the carbonyl oxygen are expected. researchgate.net

N-H···O-N Bonds: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors and are likely to form strong interactions with the amino group's hydrogen atoms. researchgate.net

These interactions collectively define the supramolecular architecture, influencing the material's physical properties such as melting point and solubility. The interplay between the strong N-H···O hydrogen bonds and other weaker interactions creates a highly organized and stable crystalline solid. nih.gov

Computational Chemistry and in Silico Modeling of Methyl 4 Amino 3 Methyl 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These calculations solve approximations of the Schrödinger equation to determine parameters such as charge distribution, molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential (MESP).

For Methyl 4-amino-3-methyl-5-nitrobenzoate, the benzene (B151609) ring is substituted with three key groups that modulate its electronic structure: an electron-donating amino (-NH2) group, an electron-donating methyl (-CH3) group, and a strongly electron-withdrawing nitro (-NO2) group. smolecule.com The interplay of these groups dictates the molecule's reactivity. The amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, while the nitro group significantly decreases it.

The reactivity of the molecule in various chemical reactions, such as reduction of the nitro group or substitution at the amino group, can be predicted by analyzing the calculated electronic parameters. smolecule.com For instance, the MESP can highlight regions of negative potential (around the nitro and carbonyl oxygen atoms), which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's behavior in charge-transfer interactions, a key aspect of many biological processes.

Table 1: Key Functional Groups and Their Expected Electronic Influence

Functional Group Position Electronic Effect Influence on Reactivity
Amino (-NH2) 4 Electron-donating Activates the ring towards electrophilic substitution; acts as a hydrogen bond donor.
Methyl (-CH3) 3 Weakly electron-donating Modestly increases ring electron density.
Nitro (-NO2) 5 Strongly electron-withdrawing Deactivates the ring; creates an electron-deficient site; can be reduced to form reactive intermediates. smolecule.com
Methyl Ester (-COOCH3) 1 Electron-withdrawing Influences solubility and can act as a hydrogen bond acceptor.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.comresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not widely published, studies on structurally similar compounds provide insight. For example, derivatives of 3-methyl-4-nitrobenzoate have been evaluated as antifungal agents, with docking studies predicting their binding affinities to target enzymes like thymidylate kinase (TMPK). researchgate.net These studies calculate the energy of binding to rank potential inhibitors.

Table 2: Illustrative Binding Energy Data from a Study on a Related Compound

Compound Target Protein Predicted Binding Energy (kcal/mol)
Pentyl 3-methyl-4-nitrobenzoate C. guilliermondii TMPK -6.5 researchgate.net

This data is for a structurally related compound and serves to illustrate the type of output from docking studies.

Beyond predicting affinity, docking reveals the specific binding mode and key molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com Identifying the specific amino acid residues in the receptor's active site that interact with the ligand is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

For this compound, the functional groups would be expected to form specific interactions:

Amino Group (-NH2): Can act as a hydrogen bond donor to acceptor residues like aspartate, glutamate, or backbone carbonyls.

Nitro Group (-NO2): The oxygen atoms are strong hydrogen bond acceptors.

Ester Group (-COOCH3): The carbonyl oxygen can act as a hydrogen bond acceptor.

Benzene Ring: Can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on related molecules have successfully identified such key interactions. For instance, in the binding of undecanol (B1663989) to an odorant-binding protein, specific hydrogen bonds and a pocket of hydrophobic residues were found to be critical for the interaction. mdpi.com Similarly, docking of a 3-methyl-4-nitrobenzoate derivative into its target enzyme revealed key hydrogen bonds and hydrophobic contacts that governed its binding. researchgate.net

Table 3: Potential Interacting Residues and Binding Modes for this compound

Molecular Moiety Type of Interaction Potential Interacting Amino Acid Residues
Amino Group Hydrogen Bond Donor Asp, Glu, Gln, Asn, Ser, Thr
Nitro Group Hydrogen Bond Acceptor Arg, Lys, His, Ser, Thr, Tyr
Ester Carbonyl Hydrogen Bond Acceptor Arg, Lys, His, Ser, Thr, Tyr
Methyl Group Hydrophobic Ala, Val, Leu, Ile, Phe
Aromatic Ring Hydrophobic / π-π Stacking Phe, Tyr, Trp, Leu, Val

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. By simulating the atomic motions of the system, MD can explore the flexibility of the ligand, the stability of its binding pose within a receptor, and the role of solvent molecules.

Predictive Modeling for Biological Activity and Pharmacological Profiles

Computational models can predict the pharmacological profile of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are often based on the molecule's structural and physicochemical properties.

For instance, the lipophilicity (logP) is a key predictor of membrane permeability and oral bioavailability. Various computed descriptors can be calculated for this compound to estimate its drug-likeness. While specific experimental data is limited, data for related compounds, such as Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, are available in public databases and provide an indication of the expected properties. nih.gov

Table 4: Computed Physicochemical and Pharmacological Properties for a Related Compound

Property Value Significance
Compound Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
Molecular Weight 280.28 g/mol Influences diffusion and size-based receptor fitting. nih.gov
XLogP3 2.5 Predicts lipophilicity and membrane permeability. nih.gov
Hydrogen Bond Donors 1 Relates to solubility and receptor binding. nih.gov
Hydrogen Bond Acceptors 5 Relates to solubility and receptor binding. nih.gov

This data is for a structurally related compound (PubChem CID 9795680) and serves as an example of predictable profiles.

QSAR (Quantitative Structure-Activity Relationship) Development

QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model typically correlates physicochemical descriptors (e.g., electronic, steric, hydrophobic) of the molecules with their measured activity (e.g., IC50).

To develop a QSAR model for analogues of this compound, one would first synthesize a library of related compounds, varying the substituents on the aromatic ring. The biological activity of each compound would be measured experimentally. Then, computational software would be used to calculate a range of molecular descriptors for each analogue. Finally, statistical methods are used to build an equation that links the descriptors to the activity.

Such a model can be highly predictive and is valuable for:

Understanding which properties are most important for activity.

Predicting the activity of new, unsynthesized compounds.

Guiding the design of more potent analogues.

For example, a QSAR study might find that the antifungal activity of a series of nitrobenzoate derivatives is positively correlated with lipophilicity (logP) and negatively correlated with the energy of the LUMO, providing clear directions for optimization. researchgate.netnih.gov

Biological Activity and Mechanistic Pathways of Methyl 4 Amino 3 Methyl 5 Nitrobenzoate and Its Derivatives

Assessment of Antimicrobial Properties

The structural framework of methyl 4-amino-3-methyl-5-nitrobenzoate is shared by various compounds that have demonstrated notable antimicrobial effects. Research into nitrobenzene (B124822) derivatives suggests that this class of compounds holds potential for development as antimicrobial agents.

Derivatives and structurally similar compounds to this compound have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The development of new antibacterial agents is critical due to the rise of multidrug-resistant bacterial infections. nih.gov

Studies on related structures have identified significant antibacterial potential. For instance, a series of novel quinolinium derivatives demonstrated potent antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. nih.gov One derivative, featuring a 4-fluorophenyl group, was particularly effective, with minimum inhibitory concentrations (MICs) lower than those of methicillin (B1676495) and vancomycin (B549263) against resistant strains. nih.gov Similarly, research into thiazole (B1198619) derivatives has shown that certain modifications can yield compounds with good antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com

Other research has focused on designing compounds that interfere with essential bacterial processes. A class of triaryl derivatives was rationally designed to inhibit the interaction between bacterial RNA polymerase (RNAP) and sigma (σ) factors, which is vital for bacterial viability. nih.gov This approach led to a significant improvement in antimicrobial activity against Streptococcus pneumoniae, with the MIC dropping from 256 to 1 μg/mL. nih.gov The unique structure of the cell envelope in Gram-negative bacteria often presents a challenge for antibacterial agents. mdpi.com However, modifications to compounds can enhance their efficacy against these more resistant pathogens. mdpi.com

Antibacterial Activity of Related Derivatives

Illustrates the minimum inhibitory concentration (MIC) of various derivatives against specific bacterial strains.

Derivative ClassBacterial StrainReported MICSource
Triaryl DerivativesStreptococcus pneumoniae1 μg/mL nih.gov
Quinolinium Derivatives (with 4-fluorophenyl group)MRSA, VRE, NDM-1 E. coliLower than Methicillin and Vancomycin nih.gov
Sulfur-based Amino Acid Surfactants (QUAT3, GEM4, SURF2)K. pneumoniae0.004 to 0.441 mM biointerfaceresearch.com

Derivatives of 3-methyl-4-nitrobenzoate have been specifically evaluated for their effectiveness against pathogenic fungi, particularly from the Candida genus, which is a significant cause of human fungal infections. researchgate.netscilit.comresearchgate.net

In one study, eleven 3-methyl-4-nitrobenzoate derivatives were synthesized and tested against four Candida strains: Candida albicans, C. glabrata, C. krusei, and C. guilliermondii. scilit.comresearchgate.net The results indicated that the antifungal activity varied depending on the specific chemical structure and the fungal strain. scilit.comresearchgate.net Notably, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed significant antifungal activity against C. guilliermondii, with MIC values of 39 µM and 31 µM, respectively. scilit.comresearchgate.net

Another related compound, methyl 3,5-dinitrobenzoate (B1224709) (MDNB), and its nanoemulsion form were found to inhibit the growth of all tested C. albicans strains, with MICs ranging from 0.27 to 1.10 mM. nih.gov The study suggested that esters derived from 3,5-dinitrobenzoic acid are bioactive against several Candida species, highlighting the importance of the alkyl-substituted ester group for activity. nih.gov The replacement of a 3'-hydroxyl group with various amino groups in N4-alkyl-5-methyl-2',3'-dideoxycytidines was also shown to significantly boost antifungal properties, especially against the Aspergillus genus. rsc.org

Antifungal Activity of Benzoate (B1203000) Derivatives

Details the minimum inhibitory concentration (MIC) of specific benzoate derivatives against pathogenic Candida species.

CompoundFungal PathogenMIC ValueSource
Methyl 3-methyl-4-nitrobenzoateC. guilliermondii 20739 µM scilit.comresearchgate.net
Pentyl 3-methyl-4-nitrobenzoateC. guilliermondii 20731 µM scilit.comresearchgate.net
Methyl 3,5-dinitrobenzoate (MDNB)C. albicans strains0.27–1.10 mM nih.gov

The mechanisms through which this compound derivatives exert their antimicrobial effects are multifaceted and involve targeting essential cellular processes.

For antibacterial action, one proposed mechanism involves the inhibition of key bacterial enzymes or protein-protein interactions. nih.gov For example, certain quinolinium derivatives disrupt the GTPase activity and dynamic assembly of the FtsZ protein, which is crucial for bacterial cell division, ultimately leading to cell death. nih.gov Another strategy involves designing molecules that interfere with the formation of the bacterial RNA polymerase (RNAP) holoenzyme, a critical step in gene transcription. nih.gov Additionally, derivatives of methyl 4-aminobenzoate (B8803810) have been studied for their inhibitory effects on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), enzymes essential for cellular defense against oxidative stress. nih.gov

In terms of antifungal activity, molecular modeling studies on methyl 3,5-dinitrobenzoate suggest a multi-target mechanism of action in C. albicans. nih.gov For the highly active pentyl 3-methyl-4-nitrobenzoate, modeling studies indicated an interaction with the TPMK protein, which has been identified as a potential molecular target for antifungal agents. scilit.comresearchgate.net

Investigations into Neuroprotective Effects

Beyond antimicrobial applications, this compound and its analogs are being explored for their potential in the field of neuroprotection.

Methyl 4-amino-3-methylbenzoate, a closely related compound, has been identified as a valuable precursor in the synthesis of agents designed for neuroprotection. It has been used as a starting material for creating hydrazone derivatives that have shown promise in protecting neuronal cells from oxidative stress. In studies, these derivatives demonstrated a significant reduction in cell death under oxidative conditions, highlighting the utility of the methyl aminobenzoate scaffold in developing new neuroprotective compounds. The synthesis of other potent neuroprotective agents, such as lycibarbarines A and B, also involves complex chemical pathways where similar building blocks could be utilized. nih.gov

The synthesis of neuroprotective agents using methyl 4-amino-3-methylbenzoate as a precursor has direct relevance to the treatment of neurodegenerative disorders like Alzheimer's disease. Alzheimer's is a multifactorial disease characterized by the deregulation of neurotransmitter systems, including the glutamatergic system, which is crucial for learning and memory. nih.gov Pathological changes in the brain can lead to an overactivation of N-methyl-d-aspartate (NMDA) receptors, resulting in neuronal excitotoxicity. nih.gov

The development of agents that can protect neurons from such damage is a key therapeutic strategy. Compounds derived from methyl 4-amino-3-methylbenzoate, which shield neuronal cells from oxidative stress, could potentially mitigate the cellular damage seen in Alzheimer's disease. Research in this area explores how these synthetic compounds might interfere with the pathological cascades that lead to neuronal loss and cognitive decline. nih.gov

Interaction with Molecular Targets within Biological Systems

The biological activity of this compound and its derivatives is rooted in their interactions with various molecular targets within biological systems. The presence of a nitro group, an amino group, and a methyl ester on the benzene (B151609) ring facilitates a range of chemical interactions that can influence cellular structure and function. smolecule.com

Reduction of the Nitro Group to Reactive Intermediates

A critical aspect of the mechanism of action for nitroaromatic compounds is the reduction of the nitro group. smolecule.com This process is a necessary step for the compound to exhibit biological activity. svedbergopen.com The reduction can form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which are capable of interacting with cellular components. nih.gov This bioactivation is typically mediated by enzymes like nitroreductases (NTR) or cytochrome P450. svedbergopen.com These reactive intermediates can lead to cytotoxic effects and have been shown to covalently bind to macromolecules like DNA. svedbergopen.com In the case of some nitro compounds, like 5-nitroimidazoles, this intracellular reduction is essential for their antimicrobial activity, leading to the formation of a short-lived but crucial nitro anion radical (NO₂⁻). nih.gov

Formation of Hydrogen Bonds with Biomolecules

The amino group present in this compound and its analogs plays a significant role in their interaction with biological molecules by forming hydrogen bonds. smolecule.com These hydrogen bonds can influence the structure and function of biomolecules. In the crystal structure of a related compound, Methyl 4-amino-3-methylbenzoate, intermolecular N-H⋯O hydrogen bonds link the molecules into chains, demonstrating the capacity of the amino group to engage in such interactions. nih.govresearchgate.net Additionally, intramolecular C-H⋯O hydrogen bonding has been observed in this related molecule. nih.govresearchgate.net

Participation in Cellular Redox Reactions

This compound may participate in cellular redox reactions, which can affect the oxidative state of cells and influence signaling pathways. The electron-withdrawing nature of the nitro group, combined with the electron-donating amino group, creates a molecule with the potential to engage in electron transfer processes. smolecule.com Glutathione (GSH), a key intracellular thiol, is central to protecting cells from electrophilic species and is maintained in its reduced state by glutathione reductase (GR). nih.gov Compounds that interact with this system can modulate cellular redox homeostasis. nih.gov

Nucleophilic Substitution Pathways in Biological Contexts

The structure of this compound allows for its involvement in nucleophilic substitution reactions within a biological setting. The amino group can be a target for such reactions, enabling it to be replaced by other functional groups. smolecule.com Furthermore, the reduction of the nitro group can generate reactive species that subsequently react with biological nucleophiles. The reaction of glutathione (GSH) with the metabolically-formed N-sulfate metabolite of N-methyl-4-aminoazobenzene, a presumed ultimate carcinogen, results in a GSH adduct, demonstrating a pathway where a reactive metabolite is trapped by a biological nucleophile. nih.gov

Enzyme Inhibition Studies

Inhibition of Glutathione Reductase (GR) and Glutathione S-transferase (GST)

Glutathione reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in the cellular defense against oxidative stress and detoxification of xenobiotics. nih.gov Several derivatives of methyl 4-aminobenzoate have been investigated for their potential to inhibit these enzymes. nih.gov

Glutathione S-transferases (GSTs) are a family of detoxification enzymes that catalyze the conjugation of glutathione to a wide array of electrophilic substrates. mdpi.com Inhibition of GSTs is a strategy being explored to counteract multidrug resistance in cancer chemotherapy. nih.gov Studies have shown that various compounds, including natural flavonoids and catecholamines, can inhibit different GST isoenzymes. nih.govnih.gov

In a study examining methyl 4-aminobenzoate derivatives, several compounds demonstrated inhibitory activity against human erythrocyte GR and GST. nih.gov Notably, the positioning of the nitro group on the aromatic ring was a significant determinant of inhibitory potency. nih.gov

Table 1: Inhibitory Activity (Ki) of Methyl 4-aminobenzoate Derivatives against Glutathione Reductase (GR) and Glutathione S-transferase (GST)
CompoundEnzyme TargetKi (μM)Reference
Methyl 4-amino-3-bromo-5-fluorobenzoateGR0.325 ± 0.012 nih.gov
Methyl 4-amino-2-nitrobenzoateGST92.41 ± 22.26 nih.gov

The data indicates that while some derivatives are potent inhibitors, the specific substitutions and their positions on the benzoate ring are crucial for the degree of inhibition against each enzyme. nih.gov For instance, Methyl 4-amino-3-bromo-5-fluorobenzoate was a strong inhibitor of GR, whereas Methyl 4-amino-2-nitrobenzoate showed significant inhibition of GST. nih.gov In silico studies have also been used to predict the binding affinities of these derivatives to GR and GST receptors. nih.gov

Structure-Activity Relationships Governing Enzyme Inhibition

The structural characteristics of this compound and its derivatives play a crucial role in their ability to inhibit enzymes. The presence and position of various functional groups on the benzene ring significantly influence the inhibitory potency.

Research into the structure-activity relationship (SAR) of benzoic acid derivatives as enzyme inhibitors has revealed key insights. For instance, a study on the inhibition of α-amylase by various phenolic acids demonstrated that the nature and location of substituents are critical for activity. semanticscholar.org While not directly studying the title compound, the findings for analogous structures are informative. The study showed that hydroxylation at the 2-position of the benzene ring had a strong positive effect on α-amylase inhibition, whereas methoxylation at the same position had a negative effect. semanticscholar.org This suggests that the ability to form hydrogen bonds is a primary driver of the inhibitory interaction. semanticscholar.org

In the context of glutathione-related enzymes, which are vital for antioxidant defense and detoxification, derivatives of methyl 4-aminobenzoate have been investigated. nih.gov A study found that specific substitutions on the aromatic ring led to potent inhibition of glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov For example, methyl 4-amino-3-bromo-5-fluorobenzoate was a strong inhibitor of GR. nih.gov The presence of both electron-donating (amino) and electron-withdrawing (nitro, bromo, fluoro) groups on the benzoate ring, as seen in the title compound and its analogs, influences the electronic environment and steric bulk, which are key determinants of binding affinity to enzyme active sites. nih.govsmolecule.com Molecular docking studies have further elucidated that hydrogen bonding and hydrophobic interactions are the primary forces governing the inhibition of these enzymes by benzoic acid derivatives. semanticscholar.org

The table below summarizes the inhibitory effects of selected methyl 4-aminobenzoate derivatives on glutathione-related enzymes.

CompoundTarget EnzymeInhibition Constant (Kᵢ) (µM)
Methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione Reductase (GR)0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoateGlutathione S-transferase (GST)92.41 ± 22.26
Data sourced from in vitro studies on human erythrocyte enzymes.

Implications for Oxidative Stress and Detoxification Pathways

The inhibition of key enzymes like glutathione reductase (GR) and glutathione S-transferase (GST) by derivatives of methyl 4-aminobenzoate has significant implications for cellular oxidative stress and detoxification mechanisms. nih.gov These enzymes are central to the glutathione system, which protects cells from damage caused by reactive oxygen species (ROS) and detoxifies xenobiotics. nih.gov

Glutathione, a thiol compound, is a critical component of the cell's defense against oxidative stress. nih.gov GR is responsible for regenerating the reduced form of glutathione (GSH), which is then used by GST to conjugate with and neutralize harmful substances. nih.gov Inhibition of these enzymes can disrupt this delicate balance. By inhibiting GR and GST, compounds structurally related to this compound can interfere with the cell's ability to combat oxidative damage and eliminate toxins. nih.gov

The nitro group present in this compound is of particular interest. This group can be enzymatically reduced to form reactive nitroso and hydroxylamino intermediates, which can interact with cellular macromolecules. This process can contribute to the compound's biological effects and may also induce oxidative stress.

Pharmacological Potential and Therapeutic Applications

Intermediate in Angiotensin II Receptor Antagonist Synthesis (e.g., Telmisartan Precursor)

This compound is a key starting material in the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension. beilstein-journals.orgnih.govrjpbcs.com The synthesis of Telmisartan involves a multi-step process where the structure of the initial benzoate is progressively built upon.

One common synthetic route begins with the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride, followed by a nitration step to introduce the nitro group, yielding methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. beilstein-journals.orgnih.govrjpbcs.com This intermediate is then subjected to a reduction of the nitro group to an amine. beilstein-journals.orgnih.govgoogle.com The subsequent cyclization of the resulting diamine leads to the formation of a benzimidazole (B57391) ring, a core structural feature of Telmisartan. beilstein-journals.orgnih.gov Further steps involve the condensation with another benzimidazole moiety and finally alkylation to yield Telmisartan. nih.govgoogle.com The use of this compound's precursor, 4-butyrylamino-3-methyl-5-nitro-benzoic acid methyl ester, is noted for enabling a more efficient synthesis of Telmisartan in terms of yield and purity on an industrial scale. chemicalbook.com

The table below outlines a simplified synthetic sequence starting from a derivative of the title compound.

StepReactantKey TransformationProduct
1Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoateReduction of nitro groupMethyl 3-amino-4-(butyrylamino)-5-methylbenzoate
2Methyl 3-amino-4-(butyrylamino)-5-methylbenzoateCyclizationMethyl-4-methyl-2-propyl-1H-benzimidazole-6-carboxylate
3Methyl-4-methyl-2-propyl-1H-benzimidazole-6-carboxylateHydrolysis2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid
42-n-propyl-4-methyl-benzimidazole-6-carboxylic acidCondensation2-n-propyl-4-methyl-6-(1-methyl benzamidazole-2-yl)benzamidazole
52-n-propyl-4-methyl-6-(1-methyl benzamidazole-2-yl)benzamidazoleAlkylation and HydrolysisTelmisartan

Development of Triazole Derivatives for Metabolic and Neurological Disorders

Derivatives of this compound, particularly those incorporating a triazole ring, have been explored for their therapeutic potential in metabolic and neurological disorders. google.comresearchgate.net Triazoles are a class of heterocyclic compounds known to exhibit a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticonvulsant properties. researchgate.net

The synthesis of novel triazole derivatives often involves using a benzoic acid hydrazide, which can be prepared from the corresponding methyl benzoate ester, as a precursor. researchgate.net These derivatives are being investigated for their potential to modulate biological pathways relevant to metabolic diseases. For instance, some triazole compounds have shown inhibitory activity against enzymes involved in carbohydrate metabolism, which is relevant for managing diabetes. semanticscholar.org

In the context of neurological disorders, research has focused on synthesizing triazole derivatives that can cross the blood-brain barrier and interact with targets in the central nervous system. google.com While specific studies on triazole derivatives of this compound for neurological applications are not extensively detailed in the provided results, the broader class of triazoles is under investigation for conditions like epilepsy and neurodegenerative diseases. google.comresearchgate.net

Benzimidazole Analogues for Immunodeficiency and Hematopoietic Disorders

Benzimidazole analogues, which can be synthesized from intermediates derived from this compound, have shown potential in addressing immunodeficiency and hematopoietic disorders. The synthesis of the benzimidazole ring system is a key part of the Telmisartan synthesis, as previously mentioned. google.comgoogle.com

The core benzimidazole structure is a versatile scaffold in medicinal chemistry. While the primary application discussed for the derivatives of the title compound is in the synthesis of Telmisartan, the resulting benzimidazole intermediates themselves are of interest. Research into other benzimidazole-containing compounds has shown a variety of biological activities, including antiviral and anticancer effects. The development of novel benzimidazole analogues derived from readily available starting materials like this compound could lead to new therapeutic agents for a range of diseases.

Research into Hair Growth Promoting Agents

While direct research linking this compound to hair growth is not prominent, related compounds and mechanisms are under investigation. The quest for effective treatments for androgenetic alopecia (male-pattern baldness) has led to the exploration of various chemical entities. One key target in this area is the enzyme 5α-reductase, which converts testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key driver of hair loss. nih.gov

A study on the stumptail macaque, a primate model for male-pattern baldness, demonstrated that a 5α-reductase inhibitor, an azasteroid derivative, was effective in preventing the development of baldness. nih.gov The structural features of some enzyme inhibitors, such as those derived from benzoic acid, could potentially be adapted to target 5α-reductase. The diverse functional groups on this compound make it a candidate for derivatization to explore such potential applications. However, it is important to note that this is an area of speculative research based on the activities of structurally distinct but functionally related compounds.

Structure Activity Relationship Sar Studies of Substituted Benzoate Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of a benzoate (B1203000) derivative is intricately linked to the nature and position of its substituents. Modifications to the nitro, amino, and methyl groups can lead to significant changes in efficacy and mechanism of action.

The nitro group (-NO₂) is a potent electron-withdrawing group that significantly influences a molecule's properties due to resonance and inductive effects. nih.govresearchgate.net Its presence and position on the aromatic ring are often crucial for biological activity, but also contribute to the compound's recalcitrance to biodegradation. nih.gov

The position of the nitro group can be critical for a drug's therapeutic action. nih.gov For instance, in the case of the anticancer agent nitracrine, moving the nitro group from its optimal position on the acridine (B1665455) ring leads to a decrease in activity. nih.gov Similarly, the mutagenicity and carcinogenicity of nitroaromatic compounds can be influenced by the location of the nitro group and the presence of other functional groups on the ring. nih.gov The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to oxidative degradation but also affecting its interactions with biological targets. nih.govnih.gov

The biological activity of many nitro compounds depends on the enzymatic reduction of the nitro group within the cell. nih.govresearchgate.net This process can proceed through one- or two-electron mechanisms, forming intermediates such as nitroso and hydroxylamine (B1172632) species before ultimately yielding an amino group (-NH₂). nih.govnih.gov While these reactive intermediates can be responsible for the desired therapeutic effect, such as the antimicrobial action of metronidazole, they can also react with other biomolecules, leading to toxicity. nih.gov The reduction of the nitro group is a key activation step for some drugs, where the reduced species covalently binds to targets like DNA, causing cellular damage and death. nih.gov

A variety of chemical methods exist for the reduction of aromatic nitro compounds, which can be used synthetically to produce the corresponding anilines, hydroxylamines, or other derivatives. wikipedia.org

Table 1: Products of Aromatic Nitro Group Reduction

Reagent/MethodProduct
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)Aniline
Iron (Fe) in acidic mediaAniline
Tin(II) chloride (SnCl₂)Aniline
Zinc (Zn) metal in aqueous NH₄ClAryl hydroxylamine
DiboraneAliphatic hydroxylamine
Metal hydridesAzo compounds

This table summarizes common reagents used for the reduction of aromatic nitro compounds and their primary products. wikipedia.org

The amino group (-NH₂) on the benzoate ring is a key site for chemical modification, with derivatization often leading to significant changes in biological activity. mdpi.com Acylation, the process of introducing an acyl group (R-C=O), is a common strategy to modify the properties of the parent compound. nih.gov For example, the amino group of para-aminobenzoic acid (PABA) can be acylated with acetic anhydride (B1165640) to form an amide. nih.gov

This modification can alter a molecule's ability to interact with its biological target. In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, converting a carboxylic group to an amide was found to increase inhibitory activity. nih.gov A specific example relevant to the core structure of Methyl 4-amino-3-methyl-5-nitrobenzoate is the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. chemicalbook.comnih.gov This compound, an acylated derivative, serves as a key intermediate in the synthesis of the antihypertensive drug Telmisartan. chemicalbook.com

Studies on other classes of bioactive molecules also highlight the importance of amino group acylation. In a series of oxytocin (B344502) analogues, acetylation of the terminal amino group resulted in new compounds that acted as inhibitors of oxytocin, whereas the parent molecules had stimulatory effects. researchgate.net This demonstrates that acylation can fundamentally switch the pharmacological profile of a molecule from an agonist to an antagonist.

Table 2: Biological Activity of Acylated Anilinoquinoline Derivatives against Cancer Cell Lines

CompoundTarget Cell LineIC₅₀ (µM)
Chloro anilinoquinoline derivativeMCF-7 (Breast Cancer)3.42
Chloro anilinoquinoline derivativeA549 (Lung Cancer)5.97
Doxorubicin (Standard)MCF-7-
Erlotinib (Standard)A549-

This table shows the half-maximal inhibitory concentration (IC₅₀) for a synthesized chloro anilinoquinoline derivative, demonstrating potent activity compared to standard drugs. nih.gov

Alkyl groups, such as the methyl group (-CH₃) in this compound, play a significant role in modulating biological activity through steric and electronic effects. The size, length, and position of these side chains can influence a molecule's affinity for its target receptor and its pharmacokinetic properties. nih.govnih.gov

In some cases, the presence of a methyl group can enhance activity. For certain benzodiazepine (B76468) derivatives, a methyl group at the 1-position was found to increase hypnotic activity, whereas an ethyl group at the same position reduced this effect. nih.gov However, in other contexts, adding alkyl groups can be detrimental. In a study of 1,4-benzodioxan-related compounds, replacing a hydrogen atom with a methyl or ethyl group led to a decrease in affinity for α-adrenoreceptors. nih.gov

The length of an alkyl chain is often a critical parameter. SAR studies on percutaneous penetration enhancers showed that azacycloalkanone derivatives with a 10-carbon chain had superior effects, while those with a 20-carbon chain were less effective. nih.gov Similarly, for a series of antitrypanosomal esters, derivatives with linear side chains of four to seven carbons (C4-C7) showed the most potent activity against Trypanosoma cruzi. researchgate.net

Table 3: Antitrypanosomal Activity of p-Coumarate and Ferulate Esters with Varying Alkyl Chains

Compound SeriesAlkyl ChainEC₅₀ (µM)
p-Coumarate Estersn-Butyl (C4) to n-Heptyl (C7)1.7 - 12.8
Ferulate Estersn-Butyl (C4) to n-Heptyl (C7)1.7 - 12.8
Benznidazole (Control)-16.4

This table displays the half-maximal effective concentration (EC₅₀) for two series of phenylpropanoid esters, indicating that longer alkyl chains (C4-C7) lead to activity superior to the standard drug benznidazole. researchgate.net

Electronic and Steric Effects on Molecular Interactions

The biological activity of substituted benzoates is governed by the electronic and steric properties of their substituents, which dictate how the molecule interacts with its biological target. The interplay between electron-donating and electron-withdrawing groups fine-tunes the molecule's reactivity and binding affinity. nih.govlibretexts.org

Electron-withdrawing groups, such as the nitro group (-NO₂), decrease electron density in the benzene (B151609) ring and stabilize the negative charge of a carboxylate anion. libretexts.orglibretexts.org This effect increases the acidity of the corresponding benzoic acid. libretexts.org Conversely, electron-donating groups, like an amino group (-NH₂) or a methoxy (B1213986) group (-OCH₃), increase electron density and destabilize the carboxylate anion, thereby decreasing acidity. libretexts.org The methyl group is considered a weak electron-donating group. libretexts.org These electronic effects can be quantified by the acid dissociation constant (pKa), where a lower pKa indicates a stronger acid and a more electron-withdrawing substituent. libretexts.org

Steric effects relate to the size and spatial arrangement of atoms. Bulky substituents can hinder a molecule from fitting into a receptor's binding pocket. nih.gov For example, cryo-EM structures have shown that the rigid aromatic backbone of aminobenzoic acid derivatives sterically blocks the necessary conformational changes within the ribosome's catalytic center, preventing efficient peptide bond formation. acs.orgnih.gov The "ortho-effect" is another phenomenon where almost any substituent in the ortho position to a carboxyl group on a benzoic acid ring increases its acid strength, an effect attributed to a combination of steric and electronic factors. libretexts.orgquora.com

Table 4: Electronic Effects of Substituents on the Acidity of p-Substituted Benzoic Acids

Substituent (Y)Y ClassificationpKa
–NO₂Electron-Withdrawing3.41
–CNElectron-Withdrawing3.55
–BrElectron-Withdrawing3.96
–H(Reference)4.19
–CH₃Electron-Donating4.34
–OCH₃Electron-Donating4.46
–OHElectron-Donating4.48

This table illustrates how electron-withdrawing groups decrease the pKa (increase acidity) and electron-donating groups increase the pKa (decrease acidity) relative to benzoic acid (Y = -H). Data sourced from libretexts.org.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling and ligand design are essential computational tools used to identify the key structural features responsible for a compound's biological activity and to design new, improved molecules. nih.govnih.gov A pharmacophore represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target.

Quantitative structure-activity relationship (QSAR) is a modeling technique that correlates variations in the physicochemical properties of compounds with their biological activities to derive a predictive mathematical model. nih.govmdpi.com Such models can be used to predict the activity of new, unsynthesized compounds and to understand which molecular features are most important for efficacy. nih.govresearchgate.net For example, QSAR analysis of benzodiazepine derivatives has been used to classify them into groups with different biological activities based on their physicochemical properties. nih.gov

Ligand-based design strategies are employed when the 3D structure of the target is unknown. These methods rely on the information from a set of known active molecules to build a pharmacophore model. nih.gov When the target structure is known, molecular docking simulations can predict the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.gov In the design of FAAH inhibitors, molecular docking studies revealed that a carboxylic acid group on a phenol (B47542) ring could form a key ionic interaction with a lysine (B10760008) residue in the enzyme's active site, significantly increasing potency. nih.gov These computational approaches are integral to modern drug discovery, enabling more rational and efficient optimization of lead compounds like substituted benzoate derivatives.

Analytical Method Development and Impurity Profiling

Development of Chromatographic Methods for Purity Assessment

The determination of the purity of Methyl 4-amino-3-methyl-5-nitrobenzoate and the detection of trace-level impurities necessitate the use of highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) stand out as the most powerful and widely used techniques for these purposes. The development of such methods is a meticulous process that involves the optimization of various parameters to achieve the desired separation and detection of the main component and any associated impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile and semi-volatile trace impurities that may be present in the final product or arise from the synthetic route. The high sensitivity of mass spectrometric detection, particularly in selected ion monitoring (SIM) mode, allows for the detection of impurities at parts-per-million (ppm) levels. researchgate.net

The development of a GC-MS method for a compound like this compound would typically involve the selection of an appropriate capillary column, carrier gas, and a suitable temperature program. For instance, a method analogous to the analysis of related nitroaromatic compounds might utilize a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. nih.govnih.gov

A hypothetical GC-MS method for the analysis of trace impurities in this compound is outlined in the table below.

Table 1: Illustrative GC-MS Method Parameters for Trace Impurity Analysis

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column coated with a (5%-phenyl)-methylpolysiloxane stationary phase
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Detector Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode

The selection of specific ions to monitor in SIM mode would be based on the mass spectra of the target compound and its potential impurities, which can be predicted from its structure and synthetic pathway.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of the main compound and quantifying non-volatile impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds with moderate polarity like this compound.

The development of an HPLC method involves a systematic approach to select the appropriate column, mobile phase composition, and detector. A C18 or C8 column is often the first choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The use of a gradient elution, where the proportion of the organic modifier is varied over time, is often necessary to achieve a good resolution of all components within a reasonable analysis time. chemmethod.comsymbiosisonlinepublishing.com

A representative HPLC method for the purity determination of this compound is detailed below.

Table 2: Representative HPLC Method Parameters for Purity Assessment | Parameter | Condition | | :--- | :--- | | Column | C18 (250 mm x 4.6 mm, 5 µm particle size) | | Mobile Phase A | 0.1% Formic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 20 | 80 | | | 25 | 80 | | | 26 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detector | UV at 254 nm | | Injection Volume | 10 µL |

Identification and Quantification of Synthetic Byproducts and Impurities

The synthesis of this compound can potentially lead to the formation of various byproducts and the presence of unreacted starting materials or intermediates as impurities. A plausible synthetic route involves the nitration of methyl 4-amino-3-methylbenzoate. researchgate.net Potential impurities could therefore include starting materials, over-nitrated or isomeric products, and byproducts from side reactions.

The identification of these impurities is typically achieved by a combination of techniques. Mass spectrometry (GC-MS or LC-MS) provides the molecular weight and fragmentation pattern of the impurity, which can be used to elucidate its structure. For definitive structural confirmation, the impurity may need to be isolated and characterized by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Once identified, these impurities need to be quantified. This is usually done using the developed HPLC or GC methods by comparing the peak area of the impurity to that of a reference standard of the impurity at a known concentration. In the absence of a reference standard, the concentration of the impurity can be estimated using the principle of relative response factor (RRF) with respect to the main compound.

Potential impurities in this compound could include:

Methyl 4-amino-3-methylbenzoate: The starting material for the nitration step.

Dinitro-derivatives: Over-nitration could lead to the formation of dinitro-isomers.

Isomeric nitro-compounds: Nitration at other positions on the aromatic ring could result in isomeric impurities.

Validation of Analytical Methods for Research Applications

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The validation of analytical methods for research applications follows the principles outlined in guidelines from bodies such as the International Council for Harmonisation (ICH). chemmethod.com The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chemmethod.com This is typically demonstrated by showing that there is no interference from these components at the retention time of the analyte peak.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of solutions of the analyte at different concentrations and plotting the response versus the concentration. A linear relationship is indicated by a correlation coefficient (r²) close to 1.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below summarizes the typical acceptance criteria for these validation parameters in a research setting.

Table 3: Typical Acceptance Criteria for Analytical Method Validation

Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity angle should be less than the peak purity threshold.
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways and Catalytic Systems

The traditional synthesis of Methyl 4-amino-3-methyl-5-nitrobenzoate involves a multi-step process that typically includes nitration, reduction, and esterification of a starting benzoic acid derivative. While effective, current research is focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. Future explorations are likely to concentrate on several key areas:

Flow Chemistry: The application of continuous flow chemistry offers a promising alternative to traditional batch processing. This technology can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of related nitroaromatic compounds has been successfully adapted to flow systems, suggesting that similar methodologies could be developed for this compound.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysis can offer high selectivity and milder reaction conditions compared to traditional chemical methods. Research into engineered enzymes for the specific nitration, reduction, and esterification steps required for the synthesis of this compound could lead to more sustainable and efficient production methods.

A comparison of traditional and emerging synthetic approaches is presented in the table below:

Synthetic ApproachDescriptionPotential Advantages
Traditional Batch Synthesis Multi-step process involving nitration, reduction, and esterification in separate reactions. Well-established and understood methodology.
Advanced Catalysis Use of novel catalysts like palladium carbide or custom-designed nanocatalysts to improve reaction efficiency. hokudai.ac.jpHigher yields, improved selectivity, potential for one-pot synthesis.
Flow Chemistry Continuous processing in a microreactor system.Enhanced safety, better process control, easier scalability.
Biocatalysis Use of enzymes to catalyze specific reaction steps.High selectivity, mild reaction conditions, environmentally friendly.

Advanced Biological Screening and In Vivo Studies

While this compound is primarily known as a synthetic intermediate, its structural motifs—a nitroaromatic ring and an amino group—are present in many biologically active molecules. nih.gov This suggests that the compound itself or its close derivatives may possess interesting biological properties that warrant further investigation.

Future research in this area is expected to involve:

High-Throughput Screening (HTS): Screening large libraries of compounds against a wide range of biological targets is a cornerstone of modern drug discovery. HTS could be employed to rapidly assess the biological activity of this compound and its derivatives against various cell lines, enzymes, and receptors. This could uncover novel therapeutic applications beyond its current use as an intermediate.

In Vitro and In Vivo Studies: Promising hits from HTS would be followed by more detailed in vitro studies to elucidate their mechanism of action. For example, studies on related nitrobenzoate derivatives have demonstrated antifungal activity against various Candida strains. researchgate.net Subsequent in vivo studies in animal models would be necessary to evaluate the efficacy, and pharmacokinetic properties of any potential drug candidates.

Rational Design of Derivatives with Enhanced Potency and Selectivity

Given that this compound is a key building block for pharmaceuticals like the antihypertensive drug Telmisartan, there is significant potential for the rational design of new derivatives with improved therapeutic properties. chemicalbook.com

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can develop a comprehensive understanding of the relationship between the compound's structure and its function. This knowledge can then be used to design new molecules with enhanced potency and selectivity for specific biological targets. For example, research on other substituted nitrobenzoates has identified derivatives with potent inhibitory effects on specific enzymes.

Computational Modeling: In silico techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how different derivatives of this compound will interact with biological targets. This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. Studies on related 3-methyl-4-nitrobenzoate derivatives have utilized such modeling to understand their interaction with potential antifungal targets. researchgate.net

Integration with Materials Science and Nanotechnology

The unique electronic and structural properties of nitroaromatic compounds are also of interest in the field of materials science and nanotechnology.

Emerging research in this area may include:

Organic Electronics: Nitroaromatic compounds can exhibit interesting optical and electronic properties. For instance, a terahertz polarizer has been developed using a single crystal of methyl 4-nitrobenzoate, which demonstrates the potential of such molecules in optical applications. researchgate.net Future research could explore the potential of this compound and its derivatives in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Nanoparticle Functionalization: The amino and nitro groups on the molecule provide reactive handles for attaching it to the surface of nanoparticles. This could be used to create functionalized nanomaterials with specific properties, for example, for use in targeted drug delivery or as sensors.

Expanding Applications in Agrochemical and Industrial Sectors

Nitroaromatic compounds have a long history of use in the agrochemical and industrial sectors, primarily in the synthesis of pesticides, dyes, and polymers. nih.govnih.gov

Future opportunities for this compound in these sectors could involve:

Agrochemicals: The structural similarity of this compound to known herbicides and pesticides suggests that it could serve as a scaffold for the development of new crop protection agents. nih.gov Research into the herbicidal or insecticidal properties of its derivatives could open up new applications in agriculture.

Industrial Dyes and Polymers: Nitroaromatic compounds are important precursors in the synthesis of a wide range of dyes and high-performance polymers. nih.govnih.gov The specific substitution pattern of this compound could lead to the creation of novel colorants with unique properties or monomers for the synthesis of advanced polymers with tailored characteristics.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 4-amino-3-methyl-5-nitrobenzoate?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid derivative. A plausible route includes:

Esterification : Start with 3-methyl-4-nitrobenzoic acid. React with methanol under acidic conditions (e.g., H₂SO₄ catalyst) to form the methyl ester.

Nitro Reduction : Reduce the nitro group at the 5-position to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Example Protocol:

  • Similar to the synthesis of methyl 4-hydroxybenzoate derivatives, as described in a nitrobenzyl chloride coupling reaction (K₂CO₃ in DMF at 70°C for 14 hours) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions:
    • Aromatic protons (δ 6.5–8.5 ppm) show splitting patterns reflecting nitro and amino groups.
    • Methoxy group (δ ~3.9 ppm) confirms ester formation.
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and amino (N-H stretch ~3400 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (C₉H₁₀N₂O₄: 210.07 g/mol). Fragmentation patterns (e.g., loss of NO₂ or OCH₃) validate substituents.

Data Example:

  • MS data for analogous nitrobenzoates show characteristic peaks (e.g., m/z 332 for a related benzamide) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation (e.g., in ethanol).

X-ray Diffraction : Collect data (e.g., using SHELXL for refinement) .

Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) .

Software Tools : Use ORTEP-3 for visualizing intermolecular interactions and Mercury for topology analysis .

Key Insight:

  • The amino and nitro groups likely form N-H···O hydrogen bonds, influencing crystal packing and stability.

Q. What strategies resolve discrepancies between experimental and computational data in structural analysis?

Methodological Answer:

Validate Crystallographic Data : Refine structures using SHELXL, ensuring R-factor convergence (<5%). Cross-check with DFT-optimized geometries (e.g., Gaussian or ORCA) .

Electron Density Maps : Analyze residual density peaks to identify disordered regions or solvent effects.

Thermal Motion Analysis : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion.

Case Study:

  • Contradictions in nitro group orientation may arise from torsional flexibility. Compare experimental bond lengths/angles with computational benchmarks (e.g., B3LYP/6-31G*) .

Q. How can regioselectivity challenges in nitration/amination reactions be addressed?

Methodological Answer:

Directing Group Strategy : Utilize the methyl group as a meta-director and the ester as an ortho/para-director to control nitro/amino positioning.

Protection/Deprotection : Temporarily protect the amino group (e.g., as an acetyl derivative) during nitration to avoid side reactions.

Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

Example:

  • Nitration of methyl 3-methylbenzoate derivatives under mixed HNO₃/H₂SO₄ conditions favors 5-substitution due to steric and electronic effects .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1) for high-purity crystals.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) gradient. Monitor fractions via TLC (Rf ~0.4 in same solvent).
  • Acid-Base Extraction : Exploit the amino group’s basicity by dissolving in dilute HCl, washing with ether, and neutralizing to precipitate the product.

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Feasible Synthetic Routes

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Methyl 4-amino-3-methyl-5-nitrobenzoate
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Methyl 4-amino-3-methyl-5-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.